molecular formula C16H18N2O2S B5838180 N-(4-ETHOXYPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA

N-(4-ETHOXYPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA

Cat. No.: B5838180
M. Wt: 302.4 g/mol
InChI Key: YGCWQFGQCNHDKP-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features an ethoxy group attached to a phenyl ring and a methylsulfanyl group attached to another phenyl ring, connected through a urea linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA typically involves the reaction of 4-ethoxyaniline with 2-(methylsulfanyl)aniline in the presence of a carbonyl source such as phosgene or a phosgene substitute. The reaction is usually carried out in an inert solvent like dichloromethane or toluene under controlled temperature conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer phosgene substitutes, such as triphosgene, is preferred to minimize the hazards associated with phosgene gas.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like iron powder in acidic conditions.

    Substitution: The ethoxy group can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the ethoxy and methylsulfanyl groups may influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-N’-[2-(methylsulfanyl)phenyl]urea: Lacks the ethoxy group, which may affect its reactivity and biological activity.

    N-(4-Methoxyphenyl)-N’-[2-(methylsulfanyl)phenyl]urea: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical properties.

    N-(4-Ethoxyphenyl)-N’-phenylurea: Lacks the methylsulfanyl group, which may influence its chemical behavior and applications.

Uniqueness

N-(4-ETHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA is unique due to the presence of both ethoxy and methylsulfanyl groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(2-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-3-20-13-10-8-12(9-11-13)17-16(19)18-14-6-4-5-7-15(14)21-2/h4-11H,3H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCWQFGQCNHDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796847
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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